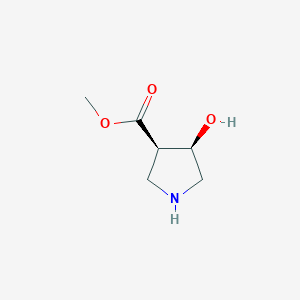
(3R,4R)-Methyl 4-hydroxypyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-Methyl4-hydroxypyrrolidine-3-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules. It is often used as an intermediate in the synthesis of bioactive molecules and has applications in medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-Methyl4-hydroxypyrrolidine-3-carboxylate can be achieved through several methods. One common approach involves the use of asymmetric 1,3-dipolar cycloaddition reactions. In this method, the dipolarophile, (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, reacts with an achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine, to form the desired product . The reaction is typically carried out under controlled conditions to ensure high stereoselectivity and yield.
Industrial Production Methods
For large-scale production, the synthesis of (3R,4R)-Methyl4-hydroxypyrrolidine-3-carboxylate can be optimized by using efficient procedures such as crystallization to separate diastereomers and subsequent reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation . These methods allow for the production of the compound in significant quantities while maintaining high purity and stereochemical integrity.
化学反応の分析
Types of Reactions
(3R,4R)-Methyl4-hydroxypyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include carbonyl compounds, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(3R,4R)-Methyl4-hydroxypyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
作用機序
The mechanism of action of (3R,4R)-Methyl4-hydroxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can act as an inhibitor or activator of enzymes, depending on the context of its use. The pathways involved in its mechanism of action include enzyme-substrate interactions and receptor-ligand binding .
類似化合物との比較
Similar Compounds
- (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol
- (3R,4S)-3-methoxy-4-methylaminopyrrolidine
- (3S,4R)-3-methoxy-4-methylaminopyrrolidine
Uniqueness
(3R,4R)-Methyl4-hydroxypyrrolidine-3-carboxylate is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its similar compounds. Its ability to act as a chiral building block and its applications in various fields make it a valuable compound in scientific research.
特性
分子式 |
C6H11NO3 |
|---|---|
分子量 |
145.16 g/mol |
IUPAC名 |
methyl (3R,4R)-4-hydroxypyrrolidine-3-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-10-6(9)4-2-7-3-5(4)8/h4-5,7-8H,2-3H2,1H3/t4-,5+/m1/s1 |
InChIキー |
HBMQZGBGMKXGBN-UHNVWZDZSA-N |
異性体SMILES |
COC(=O)[C@@H]1CNC[C@@H]1O |
正規SMILES |
COC(=O)C1CNCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


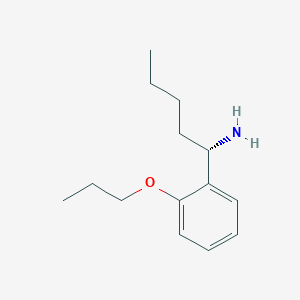


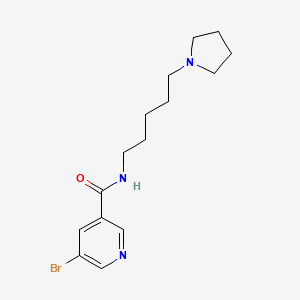
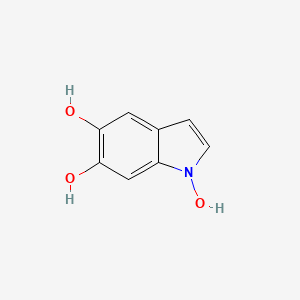

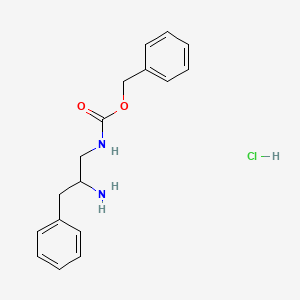
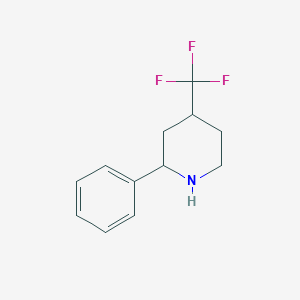
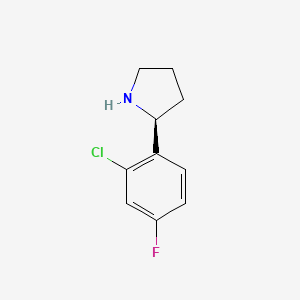
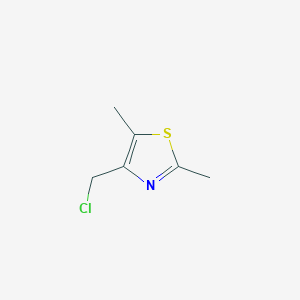
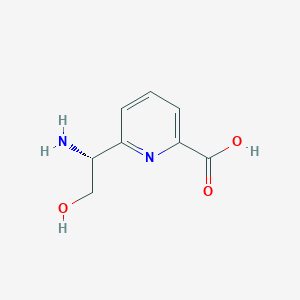
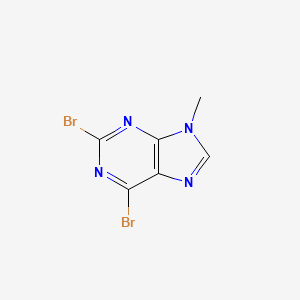
![2-Benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13036709.png)
![4-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13036712.png)
